2-Bromo-4-cyano-6-methoxyphenyl acetate

Description

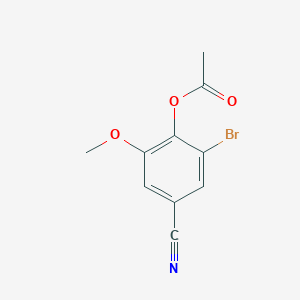

2-Bromo-4-cyano-6-methoxyphenyl acetate (CAS: 64248-56-2) is a substituted phenyl acetate ester with the molecular formula C₁₀H₈BrNO₃ and a molecular weight of 286.08 g/mol . Its structure features a bromo (-Br) group at position 2, a cyano (-CN) group at position 4, and a methoxy (-OCH₃) group at position 6 on the aromatic ring, with an acetyloxy (-OAc) ester at position 1 (Figure 1). This substitution pattern creates a para relationship between the cyano and methoxy groups, while the bromo group occupies the ortho position relative to the ester.

Propriétés

IUPAC Name |

(2-bromo-4-cyano-6-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-6(13)15-10-8(11)3-7(5-12)4-9(10)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJNHFOLUWPTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1Br)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352804 | |

| Record name | 2-Bromo-4-cyano-6-methoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515847-71-9 | |

| Record name | 2-Bromo-4-cyano-6-methoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyano-6-methoxyphenyl acetate typically involves the bromination of 4-cyano-6-methoxyphenyl acetate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon under hydrogen atmosphere.

Major Products:

Substitution: Formation of substituted phenyl acetates.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Applications De Recherche Scientifique

2-Bromo-4-cyano-6-methoxyphenyl acetate is utilized in various scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new therapeutic agents.

Industry: Employed in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Bromo-4-cyano-6-methoxyphenyl acetate involves its interaction with specific molecular targets. The bromine and cyano groups are reactive sites that can form covalent bonds with nucleophilic residues in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share functional or positional similarities with 2-bromo-4-cyano-6-methoxyphenyl acetate:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₀H₈BrNO₃ | 286.08 | 64248-56-2 | Br (C2), CN (C4), OCH₃ (C6), OAc (C1) |

| 2-Bromo-4'-methoxyacetophenone | C₉H₉BrO₂ | 245.07 | 2632-13-5 | Br (C2), OCH₃ (C4), COCH₃ (C1) |

| Cyclohexyl cyanoacetate | C₉H₁₃NO₂ | 167.21 | 52688-11-6 | CN, OAc (non-aromatic) |

| 1-Bromo-2,6-dichlorobenzene | C₆H₃BrCl₂ | 226.35 | 19393-92-1 | Br (C1), Cl (C2, C6) |

Reactivity and Functional Group Analysis

Ester vs. Ketone Functionality

- This compound: The acetyloxy group undergoes hydrolysis to form a phenol derivative under acidic or basic conditions. This reactivity is critical for generating intermediates in drug synthesis .

- 2-Bromo-4'-methoxyacetophenone: The ketone group (COCH₃) is susceptible to nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., to alcohols), which are less accessible in ester-containing analogs .

Substituent Effects

- Bromo Group : Acts as an electron-withdrawing group (EWG), directing electrophilic substitution to meta positions. In both compounds, bromine enhances stability but reduces ring electron density.

- Cyano Group: A strong EWG that further deactivates the aromatic ring, limiting electrophilic reactions. This group is absent in 2-bromo-4'-methoxyacetophenone, making the latter more reactive toward electrophiles .

- Methoxy Group: An electron-donating group (EDG) that activates the ring toward electrophilic substitution at the para position. This group is common in both compounds but has a stronger activating effect in the absence of competing EWGs like cyano .

Pharmaceutical Intermediate Potential

For example, ethyl-2-amino-4-carboxy-6-(4-bromophenyl)nicotinate (a related compound) shows promise as a precursor for anticancer agents .

Industrial Use Cases

- Agrochemicals: The combination of EWGs (Br, CN) and EDGs (OCH₃) in this compound enhances stability in pesticidal formulations, a advantage over less-substituted analogs .

- Materials Science : Symmetrical substitution patterns (2,4,6-positions) improve crystallinity, making this compound suitable for X-ray crystallography studies, as evidenced by its compatibility with SHELX refinement software .

Activité Biologique

2-Bromo-4-cyano-6-methoxyphenyl acetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrNO3. Its structure includes a bromine atom, a cyano group, and a methoxy group attached to a phenyl ring, which contribute to its chemical reactivity and biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The bromine and cyano groups can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.

- Cell Membrane Penetration : The methoxy group enhances lipophilicity, which may facilitate the compound's penetration into cell membranes, allowing it to exert its effects intracellularly.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Investigated for its potential to inhibit the growth of various microorganisms.

- Anticancer Properties : Preliminary studies suggest that it may induce cytotoxic effects in cancer cell lines.

Anticancer Activity

A study evaluated the cytotoxicity of this compound against several cancer cell lines. The results are summarized in Table 1 below:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Moderate Cytotoxicity |

| NCI-H460 (Lung) | 8.0 | High Cytotoxicity |

| SF-268 (CNS) | 15.0 | Moderate Cytotoxicity |

| WI38 (Normal Fibroblasts) | >50 | No significant effect |

This table illustrates that while the compound shows significant anticancer activity against certain cancer cell lines, it exhibits low toxicity towards normal fibroblast cells, indicating potential selectivity for cancerous cells.

Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound. The compound was tested against various bacterial strains, with results shown in Table 2:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The data indicates that the compound possesses varying degrees of antimicrobial activity, particularly against Staphylococcus aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.